molecular formula C14H14N2O3S B2368060 N'-(2-methoxyphenyl)-N-(thiophen-2-ylmethyl)oxamide CAS No. 498536-30-4

N'-(2-methoxyphenyl)-N-(thiophen-2-ylmethyl)oxamide

Cat. No.: B2368060
CAS No.: 498536-30-4
M. Wt: 290.34
InChI Key: RHETUEZKFLVYQZ-UHFFFAOYSA-N
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Description

N’-(2-methoxyphenyl)-N-(thiophen-2-ylmethyl)oxamide is an organic compound that belongs to the class of oxamides. Oxamides are known for their diverse applications in various fields, including medicinal chemistry, material science, and organic synthesis. This compound features a methoxyphenyl group and a thiophen-2-ylmethyl group attached to the oxamide core, which may impart unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2-methoxyphenyl)-N-(thiophen-2-ylmethyl)oxamide typically involves the reaction of 2-methoxyaniline with thiophen-2-ylmethylamine in the presence of an oxalyl chloride. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions may include:

  • Solvent: Dichloromethane or tetrahydrofuran
  • Temperature: 0°C to room temperature
  • Reaction time: Several hours to overnight

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This may include the use of continuous flow reactors to improve efficiency and yield. The purification of the final product could involve recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

N’-(2-methoxyphenyl)-N-(thiophen-2-ylmethyl)oxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The oxamide group can be reduced to form an amine.

    Substitution: The thiophen-2-ylmethyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of N’-(2-hydroxyphenyl)-N-(thiophen-2-ylmethyl)oxamide.

    Reduction: Formation of N’-(2-methoxyphenyl)-N-(thiophen-2-ylmethyl)amine.

    Substitution: Formation of halogenated derivatives of the original compound.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N’-(2-methoxyphenyl)-N-(thiophen-2-ylmethyl)oxamide would depend on its specific application. In a biological context, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • N’-(2-methoxyphenyl)-N-(phenylmethyl)oxamide
  • N’-(2-methoxyphenyl)-N-(thiophen-3-ylmethyl)oxamide
  • N’-(2-hydroxyphenyl)-N-(thiophen-2-ylmethyl)oxamide

Uniqueness

N’-(2-methoxyphenyl)-N-(thiophen-2-ylmethyl)oxamide is unique due to the presence of both a methoxyphenyl group and a thiophen-2-ylmethyl group. This combination of functional groups may impart distinct chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

N'-(2-methoxyphenyl)-N-(thiophen-2-ylmethyl)oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O3S/c1-19-12-7-3-2-6-11(12)16-14(18)13(17)15-9-10-5-4-8-20-10/h2-8H,9H2,1H3,(H,15,17)(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHETUEZKFLVYQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)C(=O)NCC2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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